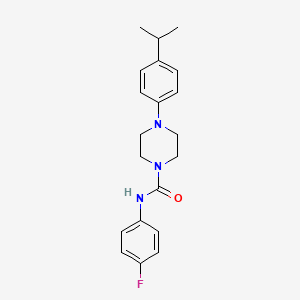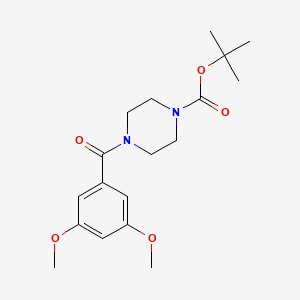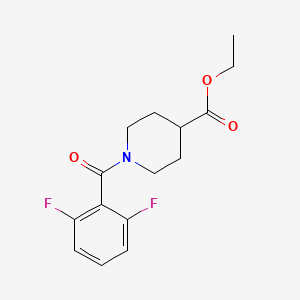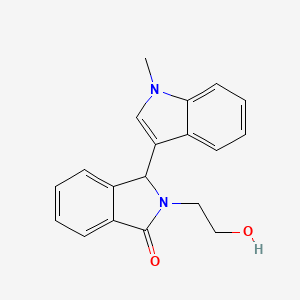![molecular formula C13H17IN2O3S B13372957 1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13372957.png)
1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound features an acetyl group, an iodo-substituted methylphenyl group, and a sulfonyl group attached to a piperazine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative in high yields. Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The iodo group in the compound makes it a suitable candidate for nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide, leading to the formation of azido or cyano derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s piperazine core is a common motif in many drugs, suggesting potential therapeutic applications. It may be investigated for its efficacy in treating various diseases.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The iodo group may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparaison Avec Des Composés Similaires
1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
1-Acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine: This compound features a chloro group instead of an iodo group, which may result in different reactivity and biological activity.
1-Acetyl-4-[(4-bromo-3-methylphenyl)sulfonyl]piperazine: The presence of a bromo group can also influence the compound’s properties and applications.
1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine: The fluoro derivative may exhibit unique characteristics due to the electronegativity of the fluorine atom.
Propriétés
Formule moléculaire |
C13H17IN2O3S |
|---|---|
Poids moléculaire |
408.26 g/mol |
Nom IUPAC |
1-[4-(4-iodo-3-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H17IN2O3S/c1-10-9-12(3-4-13(10)14)20(18,19)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8H2,1-2H3 |
Clé InChI |
BMQRGQOTADNVGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone}](/img/structure/B13372889.png)

![6-bromo-8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372902.png)
![6-Benzyl-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372909.png)
![3-(1-Adamantyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372916.png)
![N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13372922.png)
![tert-butyl 3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13372923.png)
![tert-butyl 4-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperazinecarboxylate](/img/structure/B13372924.png)
![4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13372929.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372935.png)
![N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13372938.png)
